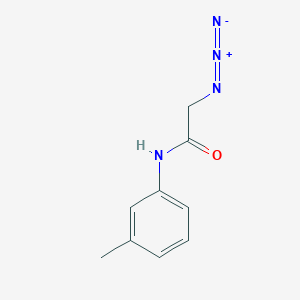

2-azido-N-(3-methylphenyl)acetamide

Übersicht

Beschreibung

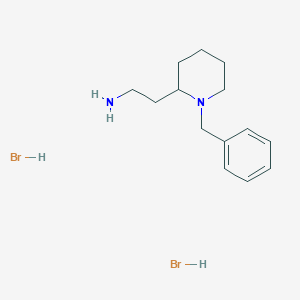

2-azido-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C9H10N4O . It has a molecular weight of 190.21 g/mol .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide in a mixture of ethanol/water (70:30) and refluxed for 24 hours at 80 °C .Molecular Structure Analysis

The molecular structure of this compound comprises three independent molecules, two pairs of which differ significantly in the rotational orientation of the azido group .Chemical Reactions Analysis

Organic azides, such as this compound, exhibit interesting reactivity. They are precursors to amines and participate in the “click reaction” between an azide and an alkyne .Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.21 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Environmental Impacts and Removal Technologies

Research has extensively covered the environmental presence of acetaminophen, its toxicities, and removal technologies. Acetaminophen is frequently detected in wastewater and natural water bodies, leading to concerns about its environmental impact and the need for effective removal strategies. Studies have shown that concentrations in wastewater can reach several hundred parts per billion, with significant detection frequencies in countries like China and the USA. Various removal technologies, including advanced oxidation, membrane separation, and hybrid processes, have been explored to address the toxic metabolites of acetaminophen, such as hydroquinone and benzoquinone, which pose risks to human and aquatic life (Vo et al., 2019).

Toxicity and Pharmacodynamics

The toxicity of acetaminophen and its pharmacodynamics have been subjects of intensive study. Acetaminophen is metabolized through various pathways, leading to the formation of potentially harmful metabolites. The genetic differences in metabolism have been linked to varying susceptibilities to toxicity and effectiveness in pain alleviation (Zhao & Pickering, 2011). Furthermore, the hepatotoxic effects of acetaminophen, leading to liver failure and potential fatalities, highlight the importance of understanding its pharmacokinetics and toxicodynamics for safer therapeutic use (Tittarelli et al., 2017).

Novel Applications and Mechanisms of Action

Research into acetaminophen's mechanisms of action continues to reveal novel applications and deeper understanding of its analgesic effects. Recent studies suggest that besides inhibiting cyclooxygenase enzymes, acetaminophen's analgesic effects might also involve its metabolite AM404 acting on receptors in the brain and spinal cord, offering insights into new pain management techniques (Ohashi & Kohno, 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 2-azido-N-(3-methylphenyl)acetamide are various types of bacteria and fungi. The compound has been evaluated for its in vitro antimicrobial activity toward three Gram-positive bacteria: S. aureus, B. subtilis, and S. gorodonii, three Gram-negative bacteria: E. coli, S. enterica, and P. aeruginosa, and two fungi: C. albicans and A. niger .

Mode of Action

It’s known that the compound is part of a series of oxazolone-1,2,3-triazole-amide hybrids, which have been synthesized and evaluated for their antimicrobial properties . These hybrids are obtained from oxazolone tethered with a terminal alkyne and in situ generated 2-azido-N-phenylacetamides .

Biochemical Pathways

The compound is part of the group of azides, which are known to interact with various biochemical pathways .

Result of Action

The result of the action of this compound is the inhibition of the growth of various types of bacteria and fungi. In particular, the compound has shown significant antimicrobial activity toward all the tested microorganisms .

Biochemische Analyse

Biochemical Properties

2-azido-N-(3-methylphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the activity of the enzymes and proteins, thereby affecting the biochemical pathways in which they are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage level must be reached to elicit a noticeable biological response. High doses of this compound can lead to toxicity, manifesting as organ damage, altered physiological functions, or even mortality in severe cases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound may undergo biotransformation, leading to the formation of metabolites that can have distinct biological activities or toxicities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with other biomolecules and its overall biological effects .

Eigenschaften

IUPAC Name |

2-azido-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-7-3-2-4-8(5-7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCALHBBTNMIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1440481.png)

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/structure/B1440483.png)

![3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride](/img/structure/B1440484.png)

![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1440491.png)

![6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1440492.png)

![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1440493.png)

![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1440494.png)

![(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1440500.png)